molecular formula C13H13N3O2 B3155465 N1-(3-Methylphenyl)-4-nitrobenzene-1,2-diamine CAS No. 80104-77-4

N1-(3-Methylphenyl)-4-nitrobenzene-1,2-diamine

Cat. No.: B3155465
CAS No.: 80104-77-4
M. Wt: 243.26 g/mol
InChI Key: WPAISCOQHGBFRK-UHFFFAOYSA-N
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Description

N1-(3-Methylphenyl)-4-nitrobenzene-1,2-diamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a nitro group and a methyl-substituted phenyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-Methylphenyl)-4-nitrobenzene-1,2-diamine typically involves the nitration of aniline derivatives followed by reduction and subsequent substitution reactions. One common method is the nitration of 3-methylaniline to form 3-methyl-4-nitroaniline, which is then subjected to further reactions to introduce the diamine functionality.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing robust reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N1-(3-Methylphenyl)-4-nitrobenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of corresponding diamines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

N1-(3-Methylphenyl)-4-nitrobenzene-1,2-diamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of N1-(3-Methylphenyl)-4-nitrobenzene-1,2-diamine involves its interaction with specific molecular targets, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-Methylphenyl)-4-nitrobenzene-1,2-diamine
  • N1-(3-Methoxyphenyl)-4-nitrobenzene-1,2-diamine
  • N1-(3-Chlorophenyl)-4-nitrobenzene-1,2-diamine

Uniqueness

N1-(3-Methylphenyl)-4-nitrobenzene-1,2-diamine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methyl group at the 3-position of the phenyl ring can affect the compound’s electronic properties and steric interactions, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-N-(3-methylphenyl)-4-nitrobenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-9-3-2-4-10(7-9)15-13-6-5-11(16(17)18)8-12(13)14/h2-8,15H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAISCOQHGBFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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